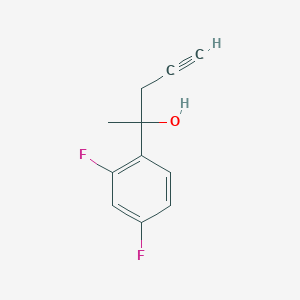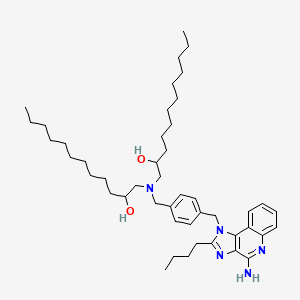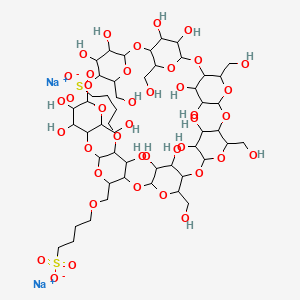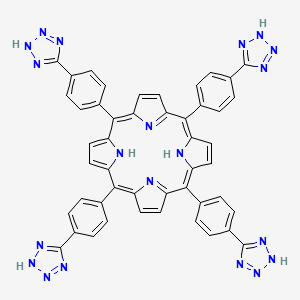
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four tetrazole groups attached to the phenyl rings at the meso positions of the porphyrin core. The molecular formula is C48H30N20, and it has a molecular weight of 886.89 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. The tetrazole groups are introduced through subsequent reactions involving the phenyl rings. One common method involves the cycloaddition of azides with nitriles to form the tetrazole rings .
Industrial Production Methods
These methods would involve large-scale condensation reactions and efficient purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The tetrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin involves its ability to coordinate with metal ions and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The tetrazole groups enhance the compound’s solubility and reactivity, making it more effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylphenyl)porphyrin: Similar structure but with carboxyl groups instead of tetrazole groups.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains amino groups instead of tetrazole groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Features methoxycarbonyl groups.
Uniqueness
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin is unique due to the presence of tetrazole groups, which provide enhanced solubility and reactivity compared to other porphyrin derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
Molekularformel |
C48H30N20 |
|---|---|
Molekulargewicht |
886.9 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis[4-(2H-tetrazol-5-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68) |
InChI-Schlüssel |
BFAPQLKWPMCMDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C8=NNN=N8)C9=CC=C(C=C9)C1=NNN=N1)C=C4)C1=CC=C(C=C1)C1=NNN=N1)N3)C1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
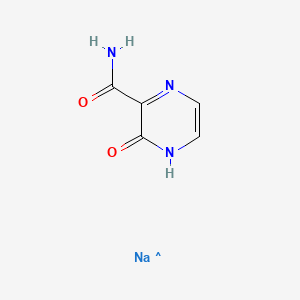
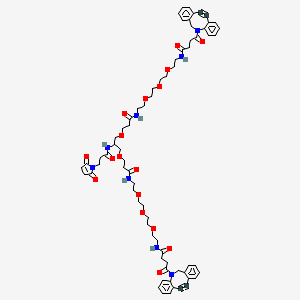
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
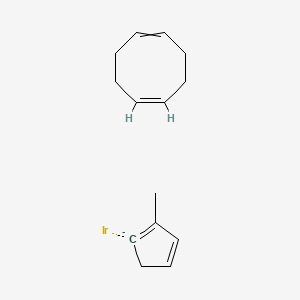

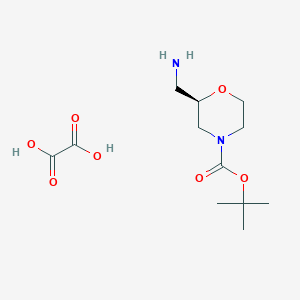
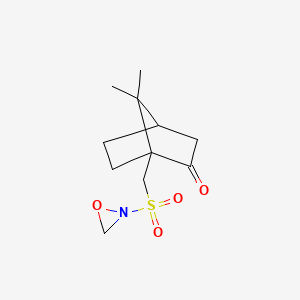
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
